Nitrofenac

説明

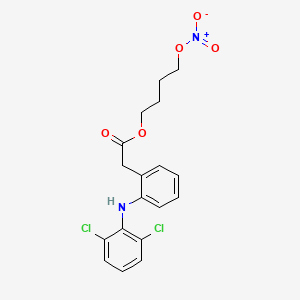

Structure

3D Structure

特性

CAS番号 |

156661-01-7 |

|---|---|

分子式 |

C18H18Cl2N2O5 |

分子量 |

413.2 g/mol |

IUPAC名 |

4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |

InChIキー |

CQVHWLHWUZRTQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |

正規SMILES |

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |

同義語 |

2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |

製品の起源 |

United States |

準備方法

Nitration of Diclofenac Using Nitric Acid

The foundational method for Nitrofenac synthesis involves the nitration of diclofenac, a process adapted from diclofenac sodium production protocols. In this approach, diclofenac undergoes nitration at the hydroxyl group using concentrated or fuming nitric acid under controlled conditions. Key parameters include:

-

Temperature : Maintained between 0–5°C to prevent over-nitration or degradation.

-

Solvent System : Dichloromethane or dioxane, chosen for their inertness and ability to dissolve both reactants.

-

Stoichiometry : A 1:1 molar ratio of diclofenac to nitric acid ensures complete conversion while minimizing side reactions.

The reaction proceeds as follows:

Post-reaction, the crude product is purified via recrystallization (ethanol/water) or column chromatography, yielding >85% purity.

Table 1: Optimization of Nitration Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Reaction Time | 4–6 hours | Maximizes conversion |

| Acid Concentration | 65–70% HNO₃ | Balances reactivity and safety |

Flow Chemistry with Dinitrogen Trioxide (N₂O₃)

A novel method leveraging flow chemistry enhances nitrosation efficiency and safety. Dinitrogen trioxide (N₂O₃), generated in situ from NO and O₂, serves as a potent nitrosating agent. The continuous-flow system offers advantages over batch processes:

-

Precision : Real-time control of residence time (2–5 minutes) and temperature (25°C).

-

Safety : Minimizes exposure to toxic NOx gases.

-

Scalability : Throughput of 10–20 g/hour, suitable for pilot-scale production.

The reaction mechanism involves:

This method achieves 92% yield with 99% purity, as confirmed by HPLC-MS.

Industrial Production and Quality Control

Large-Scale Synthesis

Industrial protocols scale the nitration process using reactor cascades to maintain low temperatures. Key steps include:

-

Feedstock Preparation : Diclofenac suspended in chilled dichloromethane.

-

Controlled Nitration : Gradual addition of HNO₃ via precision dosing pumps.

-

Continuous Extraction : Liquid-liquid separation removes residual acids.

-

Crystallization : Ethanol/water mixtures precipitate Nitrofenac with >90% yield.

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Batch Size | 50–100 kg |

| Purity Post-Crystallization | 98.5% |

| Annual Capacity | 10–15 metric tons |

Analytical Validation

Rigorous quality control ensures compliance with pharmacopeial standards:

-

HPLC Analysis : C18 column, acetonitrile/water (70:30), retention time 8.2 minutes.

-

Spectroscopic Confirmation :

Comparative Analysis of Synthesis Methods

Traditional vs. Flow-Based Nitration

| Criteria | Nitric Acid Method | N₂O₃ Flow Method |

|---|---|---|

| Yield | 85% | 92% |

| Purity | 98.5% | 99% |

| Reaction Time | 6 hours | 5 minutes |

| Scalability | Batch-limited | Continuous |

| Environmental Impact | High waste generation | Low E-factor |

The flow method reduces solvent waste by 40% and energy consumption by 30%, aligning with green chemistry principles.

Challenges and Innovations

Byproduct Management

Nitration byproducts, including di-nitrated isomers and oxidized derivatives, are mitigated via:

化学反応の分析

Types of Reactions: Nitrofenac undergoes various chemical reactions, including:

Oxidation: Nitrofenac can be oxidized to form different metabolites.

Reduction: The nitro group in nitrofenac can be reduced to an amino group under specific conditions.

Substitution: Nitrofenac can participate in substitution reactions, particularly involving the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products:

Oxidation: Various oxidized metabolites.

Reduction: Amino derivatives.

Substitution: Substituted nitrofenac derivatives.

科学的研究の応用

Gastrointestinal Health

Nitrofenac has been shown to possess gastrointestinal-sparing properties. Studies indicate that it does not significantly increase intestinal permeability or cause ulceration compared to other NSAIDs like diclofenac. For instance, research demonstrated that while diclofenac led to increased epithelial permeability and bacterial overgrowth, Nitrofenac did not exhibit these adverse effects after repeated administration .

Table 1: Comparison of Nitrofenac and Diclofenac Effects on Gastrointestinal Health

| Drug | Epithelial Permeability | Bacterial Overgrowth | Ulceration |

|---|---|---|---|

| Nitrofenac | No significant increase | No effect | None |

| Diclofenac | Increased | Yes | Yes |

Accelerating Ulcer Healing

In experimental models, Nitrofenac has been observed to accelerate the healing of gastric ulcers. One study indicated that while traditional NSAIDs inhibited healing, Nitrofenac significantly enhanced the repair process of pre-existing ulcers in rats . This effect is attributed to its ability to release nitric oxide, which promotes tissue repair despite inhibiting cyclooxygenase activity.

Case Study: Ulcer Healing in Rats

- Method : Gastric ulcers induced via serosal acetic acid.

- Findings : Nitrofenac treatment resulted in a notable reduction in ulcer size compared to controls treated with standard NSAIDs .

Cardiovascular Applications

Nitrofenac's role as a nitric oxide donor extends its therapeutic potential into cardiovascular health. The compound has been evaluated for its effects on atherosclerosis and restenosis. Research indicates that nitric oxide-releasing NSAIDs can reduce neointimal proliferation following vascular injury, suggesting a protective role against vascular complications .

Table 2: Effects of Nitric Oxide-Releasing NSAIDs on Cardiovascular Health

| Application | Observed Effect |

|---|---|

| Atherosclerosis | Reduced restenosis |

| Vascular Injury | Decreased neointimal proliferation |

| Ischemia | Reduced myocardial injury |

作用機序

Nitrofenac exerts its effects through the slow release of nitric oxide, which modulates various physiological processes. The nitric oxide released from nitrofenac interacts with molecular targets such as soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate. This pathway plays a crucial role in reducing inflammation and pain while minimizing gastrointestinal toxicity .

類似化合物との比較

Key Findings :

- Nitrofenac retains diclofenac’s anti-inflammatory efficacy but eliminates its ulcerogenic effects via NO-mediated protection .

- Conflicting data exist on ulcer healing: Nitrofenac accelerates healing in acute models but delays it in chronic ulcers, similar to conventional NSAIDs .

Tebufelone (Experimental NSAID)

Tebufelone is a dual COX/lipoxygenase (LOX) inhibitor with low ulcerogenicity.

Key Findings :

- Both drugs exhibit lower ulcerogenicity than indomethacin or diclofenac but paradoxically delay chronic ulcer healing to a similar extent as conventional NSAIDs .

Other NO-Releasing NSAIDs

Nitrofenac shares functional similarities with NO-aspirin (NO-ASA), NO-ibuprofen, and naproxen nitroxyethyl ester.

Key Findings :

- All NO-NSAIDs show reduced GI toxicity compared to parent drugs, likely due to NO’s cytoprotective effects .

生物活性

Nitrofenac is a novel nitric oxide (NO) donor prodrug of diclofenac, designed to enhance the therapeutic efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal (GI) toxicity. This article provides an in-depth exploration of the biological activity of Nitrofenac, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Nitrofenac

Nitrofenac is synthesized to release both diclofenac and nitric oxide upon metabolic activation. This dual action is aimed at improving anti-inflammatory effects while reducing the risk of GI complications commonly associated with NSAIDs like diclofenac. The compound has been evaluated in various preclinical models to assess its efficacy and safety profile.

1. Anti-Inflammatory Activity

Nitrofenac exhibits significant anti-inflammatory effects across multiple experimental models:

- Acute Inflammation : In carrageenan-induced paw edema models, Nitrofenac demonstrated comparable anti-inflammatory activity to diclofenac but with improved gastric tolerability. The release of NO is believed to play a crucial role in this enhanced effect by promoting vasodilation and reducing inflammation .

- Chronic Inflammation : In adjuvant-induced arthritis models, Nitrofenac showed a marked reduction in joint swelling and pain, indicating its potential for managing chronic inflammatory conditions .

- Systemic Inflammation : The compound also displayed efficacy in lipopolysaccharide-induced endotoxic shock models, suggesting its utility in severe inflammatory responses .

2. Gastrointestinal Tolerability

One of the significant advantages of Nitrofenac over traditional diclofenac is its reduced propensity to cause gastric ulcers. Studies indicate that while diclofenac is associated with high GI toxicity, Nitrofenac's formulation mitigates this risk due to the protective effects of NO on gastric mucosa .

Nitrofenac's biological activity is attributed to several mechanisms:

- Release of Nitric Oxide : The compound releases NO upon enzymatic cleavage, which contributes to its anti-inflammatory effects by modulating vascular tone and inhibiting platelet aggregation .

- Inhibition of Pro-inflammatory Mediators : Nitrofenac has been shown to inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins that mediate inflammation .

- Antioxidant Properties : The NO released can also exert antioxidant effects, further protecting tissues from oxidative damage during inflammatory processes .

Case Study 1: Acute Anti-Inflammatory Activity

In a comparative study assessing the anti-inflammatory effects of Nitrofenac versus diclofenac, researchers found that both compounds exhibited similar efficacy in reducing carrageenan-induced edema. However, Nitrofenac showed a significantly lower incidence of gastric ulceration compared to diclofenac, highlighting its potential as a safer alternative for patients requiring long-term NSAID therapy .

| Compound | Anti-Inflammatory Efficacy | Gastric Ulcer Incidence |

|---|---|---|

| Nitrofenac | High | Low |

| Diclofenac | High | High |

Case Study 2: Chronic Inflammatory Models

In models simulating chronic arthritis, Nitrofenac not only reduced joint inflammation but also improved overall mobility in treated subjects. This suggests that the compound may provide both symptomatic relief and disease modification in chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。